7-Methyl-1H-indole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFGSZMFDFOICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652992 | |
| Record name | 7-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-22-7 | |
| Record name | 7-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 7 Methyl 1h Indole 3 Carbonitrile
Reactivity Profile of the Nitrile Group (C≡N)
The carbon-nitrogen triple bond of the nitrile group in 7-Methyl-1H-indole-3-carbonitrile is a key site for chemical modifications. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can participate in a variety of addition and reduction reactions. ambeed.comlibretexts.org
Nucleophilic Additions and Cycloaddition Reactions
The nitrile group readily undergoes nucleophilic additions. For instance, Grignard reagents can attack the electrophilic carbon to form ketones after hydrolysis. ambeed.comlibretexts.org The electron-withdrawing nature of the nitrile can also influence cycloaddition reactions involving the indole (B1671886) core. nih.govarabjchem.org While specific examples for this compound are not extensively documented, the general reactivity of indole-3-carbonitriles suggests that the nitrile group can direct or participate in such transformations.
Derivatization via Reduction and Hydrolytic Pathways
The nitrile group can be transformed into other valuable functional groups through reduction and hydrolysis.
Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine, yielding 7-methyl-1H-indol-3-yl)methanamine. ambeed.comlibretexts.org This transformation is fundamental for the synthesis of various biologically active tryptamine (B22526) derivatives.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. ambeed.comlibretexts.org Acidic hydrolysis typically affords the corresponding carboxylic acid (7-methyl-1H-indole-3-carboxylic acid), while basic hydrolysis may yield the amide (7-methyl-1H-indole-3-carboxamide) as an intermediate or final product. libretexts.org
| Reaction | Reagents | Product |
| Reduction | LiAlH4 or H2/catalyst | (7-Methyl-1H-indol-3-yl)methanamine |
| Acidic Hydrolysis | H3O+ | 7-Methyl-1H-indole-3-carboxylic acid |
| Basic Hydrolysis | NaOH, H2O | 7-Methyl-1H-indole-3-carboxamide |
| Grignard Reaction | 1. RMgX 2. H3O+ | (7-Methyl-1H-indol-3-yl)(R)methanone |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System
The indole ring is inherently electron-rich and prone to electrophilic substitution, with the C-3 position being the most reactive site. bhu.ac.inrsc.org However, in this compound, the C-3 position is already substituted.
Substitutions at the C-2 Position and Regioselectivity
With the C-3 position blocked, electrophilic attack is generally directed to the C-2 position. bhu.ac.in The electron-withdrawing nitrile group at C-3 deactivates the pyrrole (B145914) ring towards electrophilic attack to some extent, but the C-2 position remains the most nucleophilic site on the heterocyclic portion of the molecule. acs.org However, reactions can sometimes lead to substitution on the benzene (B151609) ring, particularly under harsh acidic conditions where the pyrrole ring is protonated and deactivated. bhu.ac.in
Influence of Methyl Group at C-7 and Nitrile at C-3 on Reactivity Profiles
The substituents at the C-7 and C-3 positions significantly modulate the reactivity of the indole ring.
C-7 Methyl Group: The electron-donating methyl group at the C-7 position slightly activates the benzene portion of the indole ring towards electrophilic substitution. chim.itchemshuttle.com This effect can influence the regioselectivity of reactions that might otherwise occur on the pyrrole ring, especially if the pyrrole ring is deactivated.
C-3 Nitrile Group: The electron-withdrawing nature of the nitrile group at C-3 has a more pronounced effect. nih.gov It deactivates the indole nucleus towards electrophilic attack, making reactions more sluggish compared to unsubstituted indole. jst.go.jp Conversely, it can activate the ring towards nucleophilic substitution, particularly at the C-2 and C-4 positions.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Methyl | C-7 | Electron-donating | Activates the benzene ring for electrophilic substitution. chim.itchemshuttle.com |
| Nitrile | C-3 | Electron-withdrawing | Deactivates the indole ring for electrophilic substitution; activates for nucleophilic substitution. nih.govjst.go.jp |
Metal-Catalyzed Coupling Reactions of Indole-3-carbonitrile Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of indole scaffolds. For indole-3-carbonitrile derivatives, these reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds at various positions on the indole ring. To participate in these reactions, the indole ring usually needs to be pre-functionalized with a halide or a similar leaving group.
Commonly employed cross-coupling reactions include:
Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl groups. nih.govharvard.edu
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. arabjchem.orgrsc.org A halogenated this compound could be coupled with alkenes to introduce vinyl substituents. thieme-connect.com
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govresearchgate.netacs.org This would allow for the introduction of alkynyl groups onto a halogenated this compound scaffold. doaj.orgresearchgate.net
The regioselectivity of these coupling reactions is determined by the position of the halide on the indole ring. For instance, a 2-halo-7-methyl-1H-indole-3-carbonitrile would lead to C-2 coupled products.
| Reaction | Coupling Partners | Catalyst System | Product Type |
| Suzuki Coupling | Organohalide + Organoboron | Pd catalyst, Base | Biaryl, vinylindole |
| Heck Coupling | Organohalide + Alkene | Pd catalyst, Base | Vinylindole |
| Sonogashira Coupling | Organohalide + Terminal Alkyne | Pd/Cu catalyst, Base | Alkynylindole |
Utility of the Indole-3-carbonitrile Moiety as a Synthetic Building Block
The indole-3-carbonitrile scaffold, as exemplified by this compound, is a valuable and versatile building block in synthetic organic chemistry. rsc.org The unique electronic properties of the indole ring, coupled with the reactivity of the C3-nitrile group, allow for a diverse range of chemical transformations. This moiety serves as a precursor for the synthesis of complex heterocyclic systems and biologically active molecules, particularly through multi-component reactions and functional group interconversions. rsc.orgrsc.org
The electron-rich nature of the indole nucleus makes the C3-position highly nucleophilic, facilitating electrophilic aromatic substitution to introduce the carbonitrile group. rsc.org Once installed, the nitrile group acts as an electrophilic center and can participate in various cycloaddition and condensation reactions. Its presence significantly influences the reactivity of the indole ring, opening pathways for the construction of fused and substituted heterocyclic derivatives. rsc.org
Multi-component Reactions for Heterocycle Synthesis
A primary application of the indole-3-carbonitrile framework is in one-pot, multi-component reactions (MCRs) to generate structurally diverse and complex molecules. These reactions are highly efficient, combining multiple starting materials in a single step to form intricate products, often with high yields. rsc.orgekb.eg Indole-3-carbonitrile and its close derivatives, such as 3-cyanoacetyl indoles, are excellent substrates for these transformations, leading to the synthesis of various fused heterocyclic systems.
For instance, indole-containing pyridine-3-carbonitriles can be synthesized through a four-component reaction involving an indole derivative, an aldehyde, an active methylene (B1212753) compound, and an ammonium (B1175870) source. rsc.org Similarly, the reaction of 3-cyanoacetyl indole with aldehydes and 1H-tetrazole-5-amine yields tetrazolopyrimidine derivatives, which are of interest in medicinal chemistry. rsc.orgmdpi.com These reactions highlight the utility of the indole-3-carbonitrile moiety as a cornerstone for building complex molecular architectures.
Table 1: Examples of Multi-component Reactions Utilizing Indole-3-carbonitrile Analogs
| Starting Indole Derivative | Other Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |
| 3-(1H-Indol-3-yl)-3-oxopropanenitrile, Aldehydes, 3-Acetyl-2H-chromenones, Ammonium acetate | Acetic acid, 120 °C | Pyridine-3-carbonitrile derivatives | 85–92 | rsc.org | |
| 3-Cyanoacetyl indole, Aldehydes, 1H-Tetrazole-5-amine | Triethylamine, DMF, reflux | Tetrazolo[1,5-a]pyrimidine-6-carbonitriles | 61–76 | rsc.org | |
| 1H-Indole-3-carbaldehyde, Malononitrile, Amine derivatives | Condensation | 4-Amino-quinoline-3-carbonitriles | Not specified | ekb.eg | |
| 3-(1H-Indol-3-yl)-3-oxopropanenitriles, Aromatic aldehydes, Cycloalkanones, Ammonium acetate | EtOH, reflux | Indole–cycloalkyl[b]pyridine hybrids | 80–95 | rsc.org |
Functionalization via Electrophilic Cyanation
The direct introduction of the nitrile group at the C3 position of an indole ring is a key step in preparing these building blocks. A common and effective method involves electrophilic cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent, typically catalyzed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). nih.govmdpi.com This reaction proceeds with high regioselectivity for the C3 position. mdpi.com This method has been successfully applied to synthesize various substituted indole-3-carbonitriles, demonstrating its reliability for creating precursors for further synthetic elaborations. nih.govmdpi.com The reaction conditions are generally heating the indole substrate with NCTS and the Lewis acid in a suitable solvent. mdpi.com
Table 2: Synthesis of Substituted Indole-3-carbonitriles via Electrophilic Cyanation
| Indole Substrate | Reagents | Conditions | Product | Reference(s) |
| 7-Methyl-2-phenyl-1H-indole | NCTS, BF₃·OEt₂ | 1,2-Dichloroethane, 100 °C, 24 h | 7-Methyl-2-phenyl-1H-indole-3-carbonitrile | nih.gov |
| 7-Bromo-1-methyl-2-phenyl-1H-indole | NCTS, BF₃·OEt₂ | 1,2-Dichloroethane, 100 °C, 24 h | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | mdpi.com |
Precursor to Other Functional Groups
The nitrile group in this compound is a versatile functional handle that can be transformed into other important chemical groups. While specific examples for the 7-methyl derivative are not detailed in the provided search results, the general reactivity of nitriles is well-established. For example, nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. They can also be reduced to primary amines using reducing agents like lithium aluminum hydride. These transformations convert the indole-3-carbonitrile into other valuable intermediates, such as indole-3-carboxylic acid or 3-(aminomethyl)indole, further expanding its synthetic utility. The amino group on related compounds like 7-amino-4-methyl-1H-indole-3-carbonitrile can also be functionalized, for instance, to form amide bonds. chemshuttle.com
Computational Chemistry and Spectroscopic Investigations of 7 Methyl 1h Indole 3 Carbonitrile
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), provide deep insights into the electronic structure and conformational preferences of molecules like 7-Methyl-1H-indole-3-carbonitrile. These theoretical approaches are essential for rationalizing experimental findings and guiding further research.
Electronic Structure Analysis and Molecular Orbital Theory
Molecular Orbital (MO) theory is a fundamental concept in understanding the electronic behavior of molecules. pressbooks.pubyoutube.comcore.ac.uk The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they dictate the molecule's reactivity and electronic transition properties. nih.gov
In the context of indole (B1671886) derivatives, the indole ring acts as a good electron donor due to its aromatic nature and the presence of the nitrogen atom. mdpi.com The HOMO is typically localized on the indole ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often associated with the electron-withdrawing carbonitrile group, making it the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov
Theoretical calculations can also predict other electronic properties such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For this compound, the nitrogen atom of the indole ring and the cyano group would be expected to be key features on the MEP surface.
Conformational Analysis and Rotamer Populations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, and their relative energies. acs.orgfccc.edu For this compound, while the indole ring is largely planar, rotation around the bond connecting the methyl group to the indole ring can lead to different rotameric forms.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to a protein target. nih.govneuralwork.aifrontiersin.org
Prediction of Binding Affinities and Modes to Protein Targets
Molecular docking simulations can predict how this compound and its analogs bind to the active site of a target protein. nih.govmdpi.com These simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.govtandfonline.com A lower binding energy generally indicates a more stable and favorable interaction.
The docking results also provide a detailed picture of the binding mode, showing the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions. mdpi.com
Structure-Based Drug Design Implications for Indole-3-carbonitrile Ligands
The insights gained from molecular docking are central to structure-based drug design (SBDD). nih.govnih.gov By understanding how indole-3-carbonitrile derivatives bind to a target, medicinal chemists can rationally design new analogs with improved potency and selectivity. neuralwork.airesearchgate.net
For example, if a docking study reveals an unoccupied pocket in the active site near the ligand, a substituent could be added to the ligand to fill this pocket and form additional favorable interactions, thereby increasing binding affinity. The 3-cyano group and the substituent at the 7-position of the indole ring are key functionalities that can be modified to optimize interactions with the target protein. For instance, replacing a methyl group with a chloro group at the 3-position of an indole has been shown to improve potency in some factor Xa inhibitors. acs.org
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds like this compound. researchgate.netmdpi.com A combination of different spectroscopic methods is typically employed to unambiguously determine the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.comresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to identify the different protons and their connectivity. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish the complete connectivity of the molecule. mdpi.comipb.pt
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.commdpi.com The characteristic stretching vibration of the nitrile (C≡N) group in this compound would be expected to appear in the range of 2229–2260 cm⁻¹. mdpi.com The N-H stretching vibration of the indole ring would also be a prominent feature. mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. mdpi.com
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system gives rise to characteristic absorption bands in the UV region. tandfonline.comresearchgate.net
| Technique | Key Information Provided |
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. mdpi.comresearchgate.net |
| ¹³C NMR | Number and type of carbon atoms. mdpi.comresearchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms. mdpi.comipb.pt |
| IR Spectroscopy | Presence of functional groups (e.g., C≡N, N-H). mdpi.commdpi.com |
| Mass Spectrometry | Molecular weight and elemental composition. researchgate.netmdpi.com |
| UV-Visible Spectroscopy | Electronic transitions and conjugation. tandfonline.comresearchgate.net |
By combining the data from these spectroscopic techniques, the precise structure of this compound can be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in this compound can be elucidated.
Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the indole ring system and the methyl group. The chemical shifts of these protons are influenced by the electron-donating methyl group and the electron-withdrawing nitrile group. For instance, in a related compound, 7-bromo-3-methyl-1H-indole, the methyl protons appear as a doublet at δ 2.35 ppm. rsc.org Similarly, the aromatic protons exhibit characteristic splitting patterns and chemical shifts that allow for their specific assignment to positions C4, C5, and C6 of the indole ring.
The ¹³C NMR spectrum provides further structural confirmation, with distinct resonances for each carbon atom in the molecule. The nitrile carbon (C≡N) typically appears in the downfield region of the spectrum. For example, in 7-iodo-1H-indole-3-carbonitrile, the nitrile carbon resonates at δ 85.9 ppm. mdpi.com The carbons of the indole ring and the methyl group also have characteristic chemical shifts that are consistent with the proposed structure. rsc.orgresearchgate.net
Table 1: Representative NMR Data for Indole Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
|---|---|---|
| 7-Bromo-3-methyl-1H-indole rsc.org | ¹H | 2.35 (d, 3H, CH₃) |
| 7-Iodo-1H-indole-3-carbonitrile mdpi.com | ¹³C | 85.9 (C≡N) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H and C≡N stretching vibrations.
The nitrile group (C≡N) exhibits a sharp and intense absorption band in the region of 2200-2300 cm⁻¹. For instance, the IR spectrum of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile shows a characteristic C≡N stretching vibration at 2212 cm⁻¹. mdpi.com Similarly, 7-iodo-1H-indole-3-carbonitrile displays a C≡N stretch at 2229 cm⁻¹. mdpi.com The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹, as seen in 7-iodo-1H-indole-3-carbonitrile at 3233 cm⁻¹. mdpi.com The presence of aromatic C-H and C=C stretching and bending vibrations further confirms the indole core structure. mdpi.commdpi.com
Table 2: Characteristic IR Absorption Frequencies for Indole Derivatives
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2212 | mdpi.com |
| Nitrile (C≡N) | Stretch | 2229 | mdpi.com |
| Indole N-H | Stretch | 3233 | mdpi.com |
| Aromatic C=C | Stretch | 1556 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.
The fragmentation of indole derivatives in mass spectrometry often involves characteristic losses of small molecules or radicals. For instance, in the mass spectrum of 7-iodo-1H-indole-3-carbonitrile, the molecular ion peak is observed at m/z 268, and a significant fragment is seen at m/z 141, corresponding to the loss of an iodine atom. mdpi.com Similarly, for this compound, fragmentation might involve the loss of HCN from the nitrile group or cleavage of the methyl group. The fragmentation pattern provides valuable information for confirming the connectivity of the atoms within the molecule. libretexts.orgmiamioh.edu
Table 3: Mass Spectrometry Data for a Related Indole Derivative
| Compound | Ion | m/z | Relative Intensity (%) |
|---|---|---|---|
| 7-Iodo-1H-indole-3-carbonitrile mdpi.com | [M]⁺• | 268 | 100 |
| 7-Iodo-1H-indole-3-carbonitrile mdpi.com | [M - I]⁺ | 141 | 34 |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound was not found, analysis of related indole structures provides insight into the expected solid-state conformation. beilstein-journals.org For instance, in the crystal structure of 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, the indole rings are not coplanar, with significant dihedral angles between them. nih.gov In the solid state, molecules of this compound would likely be linked by intermolecular hydrogen bonds involving the indole N-H group, forming specific packing arrangements. researchgate.net The planarity of the indole ring system and the linear geometry of the nitrile group are key structural features that would be confirmed by X-ray crystallography.
In Silico Approaches for Structure-Activity Relationship (SAR) Derivation
Computational, or in silico, methods are increasingly used to predict the biological activity and properties of molecules, thereby guiding the design of new compounds. For this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with specific biological targets, such as protein kinases. nih.govresearchgate.net
Structure-activity relationship (SAR) studies, often supported by computational models, investigate how modifications to the chemical structure affect biological activity. For indole-3-carbonitrile derivatives, the substituents on the indole ring have been shown to be crucial for their inhibitory activity against enzymes like dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govresearchgate.net For example, molecular docking studies have been used to predict the binding modes of 7-chloro-1H-indole-3-carbonitrile derivatives within the ATP binding pocket of DYRK1A. nih.govresearchgate.net These studies can help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's activity and can guide the synthesis of more potent and selective inhibitors. nih.gov
In Vitro Biological Activities of this compound: A Review of Preclinical Research
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of numerous therapeutic agents. Among its vast array of derivatives, this compound has been a subject of scientific investigation, particularly for its potential applications in oncology and infectious diseases. This article focuses exclusively on the in vitro studies that elucidate the compound's role as a medicinal chemistry scaffold, detailing its antiproliferative and antimicrobial properties based on available preclinical research.
Q & A
Q. What are the common synthetic routes for 7-Methyl-1H-indole-3-carbonitrile?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Cyclization : Using indole precursors (e.g., substituted phenylhydrazines) under acidic conditions (e.g., Fischer indole synthesis).
- Functionalization : Introducing the methyl group at the 7-position via alkylation or cross-coupling reactions, often employing catalysts like copper(II) chloride and bases such as cesium carbonate in solvents like dimethylacetamide .
- Cyanide Introduction : The carbonitrile group at the 3-position is introduced using reagents like trimethylsilyl cyanide (TMSCN) or via nucleophilic substitution .
Q. How is the purity and structural integrity of this compound validated?
Analytical methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the methyl group at C7 appears as a singlet in ¹H NMR, while the carbonitrile group shows a sharp peak at ~110 ppm in ¹³C NMR .
- Chromatography : HPLC or GC-MS to assess purity (>98% as per industrial standards) .
- Elemental Analysis : Matching experimental C/H/N ratios to theoretical values (e.g., C₁₀H₈N₂) .
Advanced Research Questions
Q. How does the methyl group at the 7-position influence electronic properties and reactivity?
- Steric Effects : The methyl group increases steric hindrance, reducing nucleophilic attack at the adjacent positions.
- Electronic Modulation : It slightly donates electrons via hyperconjugation, stabilizing the indole ring and altering π-π stacking interactions in crystal structures. This impacts binding affinity in biological targets (e.g., enzymes) .
- Experimental Validation : Comparative studies with non-methylated analogs show differences in reaction rates (e.g., slower electrophilic substitution) .
Q. What challenges arise in crystallographic analysis of this compound derivatives?
- Disorder in Crystal Packing : The methyl and carbonitrile groups can lead to torsional flexibility, complicating refinement. SHELXL software is often used for high-resolution refinement, but manual adjustments are required for disordered regions .
- Twinned Data : High symmetry in crystals may result in twinning, necessitating specialized algorithms (e.g., SHELXD for structure solution) .
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinase enzymes). For example, the carbonitrile group forms hydrogen bonds with catalytic lysine residues .
- QSAR Modeling : Quantitative structure-activity relationship studies correlate substituent effects (e.g., methyl position) with IC₅₀ values in cytotoxicity assays .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst Screening : Transition metals (e.g., Pd/C) improve cross-coupling efficiency for methyl group introduction .
- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., decomposition of cyanide intermediates) .
Q. How are contradictions in reported biological activities resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
